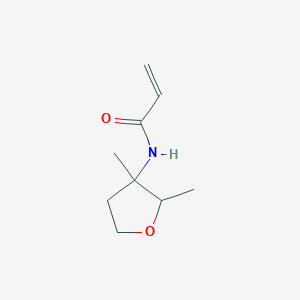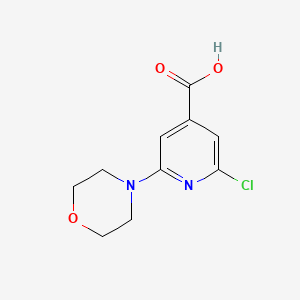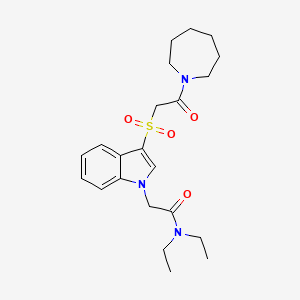
1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone, also known as QPPT, is a chemical compound with potential applications in scientific research. QPPT is a synthetic compound that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is not fully understood. However, it is believed to act as a dopamine transporter blocker, sigma-1 receptor agonist, and monoamine oxidase inhibitor. These actions may contribute to 1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone's potential therapeutic effects.
Biochemical and Physiological Effects:
1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which may contribute to its potential antidepressant effects. 1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone has also been shown to have anxiolytic effects in animal studies. Additionally, 1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone has been shown to have potential neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is its potential use in scientific research. 1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone has shown activity against various targets, making it a potentially useful tool for studying the mechanisms of various neurological and psychiatric disorders. However, one limitation of 1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is its limited availability. 1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is a synthetic compound that may be difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for 1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone research. One potential direction is the development of 1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone derivatives with improved activity and selectivity. Another direction is the study of 1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone's potential use in combination with other drugs for the treatment of various disorders. Additionally, further studies are needed to fully understand the mechanism of action of 1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone and its potential therapeutic effects.
Métodos De Síntesis
1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone can be synthesized using various methods. One of the most commonly used methods involves the reaction of 3-quinolinecarboxylic acid with pyrrolidine and thiophene-3-carbaldehyde in the presence of a catalyst. The resulting compound is then purified using chromatography techniques. Other methods involve the use of different starting materials and catalysts.
Aplicaciones Científicas De Investigación
1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone has potential applications in scientific research. It has been shown to have activity against various targets, including the dopamine transporter, sigma-1 receptor, and monoamine oxidase. 1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone has also been studied for its potential use in the treatment of neurological and psychiatric disorders, such as depression, anxiety, and addiction.
Propiedades
IUPAC Name |
1-(3-quinolin-8-yloxypyrrolidin-1-yl)-2-thiophen-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c22-18(11-14-7-10-24-13-14)21-9-6-16(12-21)23-17-5-1-3-15-4-2-8-20-19(15)17/h1-5,7-8,10,13,16H,6,9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBEANTLRYXCLEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)CC4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-acetyl-5-phenyl-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2676230.png)

![3-(5-Chloro-2-methylbenzo[d]thiazol-3-ium-3-yl)propane-1-sulfonate hydrate](/img/no-structure.png)
![3-(3,4-dimethoxyphenyl)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2676233.png)

![ethyl 4-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamido)piperidine-1-carboxylate](/img/structure/B2676238.png)


![ethyl N-[(1-morpholino-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonyl]carbamate](/img/structure/B2676244.png)

![5-amino-N-(3-chlorophenyl)-1-[(4-chlorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2676248.png)


